(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione
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Overview
Description
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with morpholine groups
Preparation Methods
The synthesis of (3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione involves several steps. One common method includes the reaction of thiolane-1,1-dione with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key cellular processes.
Comparison with Similar Compounds
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione can be compared with other similar compounds such as:
This compound analogs: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thiolane derivatives: Compounds with a thiolane ring but different substituents or functional groups.
Morpholine derivatives: Compounds with morpholine groups but different core structures.
Properties
Molecular Formula |
C12H22N2O4S |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
(3S,4S)-3,4-dimorpholin-4-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C12H22N2O4S/c15-19(16)9-11(13-1-5-17-6-2-13)12(10-19)14-3-7-18-8-4-14/h11-12H,1-10H2/t11-,12-/m1/s1 |
InChI Key |
PHVGMXDFUJRPRB-VXGBXAGGSA-N |
Isomeric SMILES |
C1COCCN1[C@@H]2CS(=O)(=O)C[C@H]2N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2CS(=O)(=O)CC2N3CCOCC3 |
Origin of Product |
United States |
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